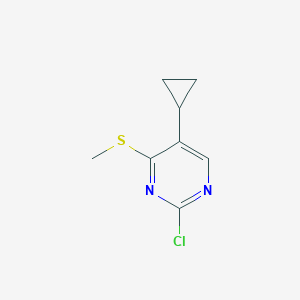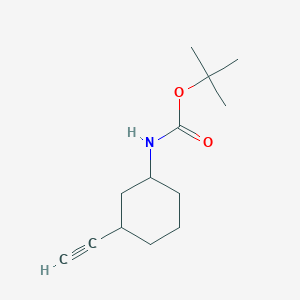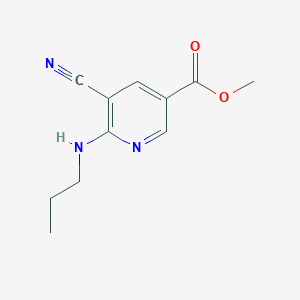![molecular formula C13H16N4O3 B13987062 1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole CAS No. 126930-63-0](/img/structure/B13987062.png)
1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a morpholine ring attached to a benzimidazole core, which is further substituted with a nitro group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Morpholine Ring: The final step involves the alkylation of the nitrated benzimidazole with morpholine under basic conditions, typically using potassium carbonate as a base and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine undergoes various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids
Oxidation: Potassium permanganate, chromium trioxide
Major Products
Reduction: 4-(2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethyl)morpholine
Substitution: Various halogenated or alkylated derivatives
Oxidation: Oxidized benzimidazole derivatives
科学的研究の応用
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components . The benzimidazole core can bind to DNA grooves, inhibiting DNA replication and transcription .
類似化合物との比較
Similar Compounds
Etonitazene: A benzimidazole derivative with potent analgesic properties.
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal agent.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric acid-related disorders.
Uniqueness
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine is unique due to its combination of a nitro group and a morpholine ring attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
126930-63-0 |
|---|---|
分子式 |
C13H16N4O3 |
分子量 |
276.29 g/mol |
IUPAC名 |
4-[2-(5-nitrobenzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H16N4O3/c18-17(19)11-1-2-13-12(9-11)14-10-16(13)4-3-15-5-7-20-8-6-15/h1-2,9-10H,3-8H2 |
InChIキー |
RSSIMZHMCQZVMX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)
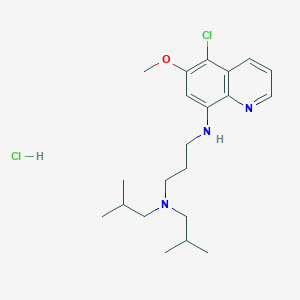
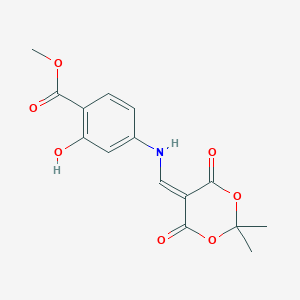
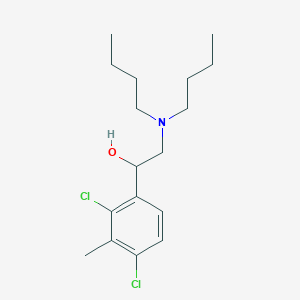
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
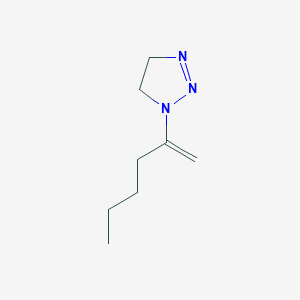
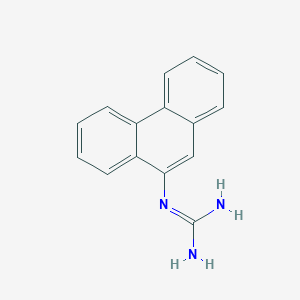
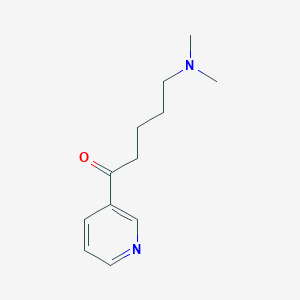
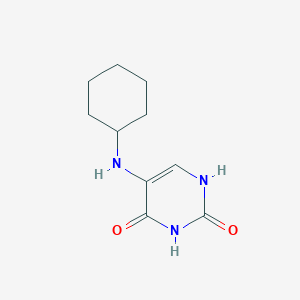
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)
